molecular formula C18H23N3O6S2 B2548964 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide CAS No. 881936-02-3

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide

Cat. No.: B2548964
CAS No.: 881936-02-3
M. Wt: 441.52
InChI Key: MNWLRABLUYVPOE-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a sulfonamide-containing molecule with a propanamide backbone. Its structure features:

  • A central propanamide group (N-methyl substitution).
  • A phenyl ring substituted with a methoxy group at the 4-position.
  • Dual sulfonamide linkages: one at the 3-position of the phenyl ring (N-methylphenylsulfonamido) and another connecting the phenyl ring to the propanamide chain.

Properties

IUPAC Name

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S2/c1-19-18(22)11-12-20-28(23,24)15-9-10-17(27-3)16(13-15)21(2)29(25,26)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWLRABLUYVPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Functionalization of the Phenyl Ring

The synthesis begins with 2-chloro-4-(trifluoromethyl)benzonitrile as the starting material. Nucleophilic aromatic substitution introduces the primary amine group using methylamine under palladium catalysis (Pd(OAc)₂, dppf, K₂CO₃, toluene/THF). Subsequent sulfonylation with phenylsulfonyl chloride in acetonitrile yields the monosubstituted sulfonamide intermediate.

Key Reaction Conditions

  • Temperature: 80–100°C (reflux)
  • Catalyst: Pd(OAc)₂ (10 mol%)
  • Ligand: dppf (20 mol%)
  • Base: K₂CO₃ (2.0 equiv)
  • Yield: 80–88%

Regioselective Methoxy Group Introduction

The 4-methoxy group is installed via nucleophilic substitution using sodium methoxide in DMF. Competitive sulfonamide deprotonation is mitigated by employing a bulky base (e.g., DBU), ensuring regioselectivity.

Installation of the Second Sulfonamide Group

Sulfonylation of the Secondary Amine

The intermediate aryl amine undergoes a second sulfonylation with N-methylphenylsulfonyl chloride in dichloromethane. Triethylamine serves as a base to scavenge HCl, preventing side reactions.

Optimized Parameters

  • Solvent: DCM (0.1 M)
  • Base: Et₃N (3.0 equiv)
  • Temperature: 0°C → rt
  • Yield: 75%

Deprotection and Purification

A 4-methoxybenzyl (PMB) protecting group, if used, is removed via oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in wet dichloromethane. Flash chromatography (EtOAc/hexanes, 1:2) isolates the bis-sulfonamide product.

Construction of the N-Methylpropanamide Side Chain

Weinreb Amide Formation

The propanamide moiety is introduced via a Weinreb amidation strategy. 3-Aminopropanoic acid is first converted to its Weinreb amide using N,O-dimethylhydroxylamine and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Procedure

  • Activation: 3-Aminopropanoic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF, 0°C → rt.
  • Coupling: N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv), 2 h, rt.
  • Workup: Aqueous extraction, MgSO₄ drying, rotary evaporation.
  • Yield: 85%

Final Amide Bond Formation

The Weinreb amide undergoes nucleophilic acyl substitution with methylamine in THF, catalyzed by LiCl. This step ensures high regioselectivity and avoids over-alkylation.

Conditions

  • Solvent: THF (0.2 M)
  • Catalyst: LiCl (0.2 equiv)
  • Temperature: −78°C → rt
  • Yield: 78%

Spectroscopic Characterization and Validation

¹H NMR Analysis

Critical peaks confirm structural elements:

  • δ 7.78 (d, J = 7.68 Hz) : Aromatic protons adjacent to sulfonamide groups.
  • δ 3.78 (s) : Methoxy group integration (3H).
  • δ 2.89 (s) : N-Methyl protons (3H).

Mass Spectrometry

  • Observed : m/z 441.5 [M+H]⁺.
  • Calculated : C₁₈H₂₃N₃O₆S₂ = 441.5 g/mol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Sequential Sulfonylation 70 95 Modularity for analog synthesis Requires multiple purifications
One-Pot Bis-Sulfonylation 65 88 Reduced step count Lower regioselectivity
Weinreb Amidation 85 97 High amide selectivity Sensitive to moisture

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the N-methylphenylsulfonamido group stabilizes transition states during sulfonylation via resonance effects. Electron-withdrawing trifluoromethyl groups in early intermediates enhance electrophilicity, facilitating nucleophilic attack.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk sourcing of phenylsulfonyl chloride (~$120/kg) and methylamine (~$80/kg) reduces expenses.
  • Safety : Exothermic sulfonylation requires controlled addition (<5°C) to prevent runaway reactions.
  • Green Chemistry : Solvent recovery (DMF, THF) via distillation achieves >90% reuse.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert sulfonamides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active sites, while the methoxy and N-methylpropanamide groups may enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound* C₁₉H₂₄N₃O₆S₂ ~478.53† 4-Methoxy, N-methylphenylsulfonamido, propanamide Not specified
(S)-3-(3,5-difluorophenyl)-2-formamido-N-(4-methoxyphenyl)-N-methylpropanamide (I-4) C₁₈H₁₈F₂N₂O₃ 348.35 3,5-Difluorophenyl, formamido, N-methylpropanamide HIV-1 capsid binding
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (3) C₁₅H₁₅N₃O₅S 349.36 Oxalamide bridge, 4-methoxyphenyl, sulfamoyl Not specified
3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide C₁₆H₂₂ClN₂O₄S 389.87 Chloro-propanamide, piperidinylsulfonyl Not specified
N-[3-(4-Fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide C₂₆H₂₁FN₂O₄S 476.53 4-Fluorobenzenesulfonamido, 4-methoxyphenyl, benzamide Not specified

*Target compound’s molecular weight is inferred from structural analogs due to lack of direct data.
†Calculated based on formula C₁₉H₂₄N₃O₆S₂.

Key Observations:

Sulfonamide vs. Oxalamide : Compound 3 replaces sulfonamide with an oxalamide bridge, reducing sulfur content and altering hydrogen-bonding capacity.

Stability and Metabolic Profiles

  • Metabolic Susceptibility : The N-methylphenylsulfonamido group in the target compound may resist oxidative metabolism better than piperidinylsulfonyl analogs .
  • Steric Effects : Bulkier substituents (e.g., benzamide in ) could reduce enzymatic degradation compared to simpler propanamide derivatives.

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide, and how can purity/yield be improved?

Methodological Answer:

  • Stepwise Synthesis : Analogous sulfonamide derivatives (e.g., compound 7 in ) are synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMSO or dioxane under nitrogen protection. These conditions minimize side reactions and improve yield .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water mixtures) are critical for isolating high-purity products. For example, compound 7 was obtained with 68.6% yield after purification .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of sulfonamide coupling partners) and reaction time (monitored via TLC) enhances efficiency. highlights oxalyl chloride-mediated coupling with 73% yield for similar sulfonamides .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks based on characteristic signals:
    • Methoxy groups resonate at δ~3.8–4.0 ppm (e.g., compound 3 in shows δ3.81 ppm for OCH3) .
    • Sulfonamide protons (NH) typically appear as broad singlets at δ~7.0–10.0 ppm, depending on hydrogen bonding .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at ~1320–1360 cm⁻¹ and 1140–1180 cm⁻¹ (e.g., compound 3 in shows νmax 1622 cm⁻¹ for C=O) .
  • Elemental Analysis : Validate molecular composition (C, H, N) within ±0.4% of theoretical values .

Q. How can solubility and stability be systematically assessed for this compound?

Methodological Answer:

  • Solubility Profiling : Test solvents of varying polarity (e.g., DMSO, ethanol, water) via gravimetric analysis. Compounds with sulfonamide groups (e.g., ) often show moderate solubility in DMSO .
  • Stability Studies :
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (e.g., compound 3 in decomposes at 180°C) .
    • Hydrolytic Stability : Incubate in buffered solutions (pH 1–12) at 37°C for 48 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the methoxy group (e.g., with halogens or alkyl chains) and evaluate anticancer activity (see for analogous derivatives tested against tumor cell lines) .
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., sulfonamide NH with kinase ATP-binding pockets). demonstrates modifying phenylpropanamide side chains to improve binding affinity .

Q. What computational strategies predict physicochemical properties like logP and bioavailability?

Methodological Answer:

  • logP Calculation : Apply group contribution methods with correction factors for hydrogen bonding and steric effects. For example, uses +12 CM corrections for sulfonamide derivatives, accounting for resonance and branching .
  • Bioavailability Prediction : Use software like ACD/Percepta () to estimate membrane permeability and P-glycoprotein substrate potential .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity in ).
  • Orthogonal Characterization : Combine NMR and LC-MS to rule out impurities (e.g., compound 8 in had 28% yield but required rigorous purity checks) .
  • Meta-Analysis : Compare data across studies (e.g., ’s IC50 values vs. ’s tumor inhibition rates) to identify assay-specific biases .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

Methodological Answer:

  • Dosing Strategy : Administer via intravenous (IV) and oral routes to assess bioavailability. Use LC-MS/MS to quantify plasma concentrations .
  • Metabolite Identification : Collect bile/urine samples and analyze via high-resolution mass spectrometry (HRMS) for sulfonamide oxidation products .

Q. How can reaction mechanisms be elucidated using computational modeling?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map transition states (e.g., uses reaction path searches to optimize coupling steps) .
  • Kinetic Modeling : Fit experimental rate data to first-order or Michaelis-Menten models for enzyme-mediated reactions .

Q. What strategies address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., acetic acid in ) to stabilize reactive intermediates .
  • Catalyst Screening : Test Pd/C or enzyme catalysts for selective amidation (e.g., achieved 45–57% yields using DIPEA/HOBt) .

Q. How can polymorphism be characterized, and why is it critical for formulation?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Identify crystalline vs. amorphous forms.
  • Thermal Analysis : DSC can detect polymorphic transitions (e.g., melting point variations in ) .
  • Bioimpact : Polymorphs affect dissolution rates and bioavailability, requiring preformulation screening .

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